molecular formula C6H8N4O3S B15068688 6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one

6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one

Cat. No.: B15068688
M. Wt: 216.22 g/mol
InChI Key: HOGFLSTUOYYKIB-UHFFFAOYSA-N
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Description

6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly for its potential anti-inflammatory and neuroprotective properties.

Mechanism of Action

The mechanism of action of 6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one is unique due to the presence of the methylsulfonyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new compounds with potentially enhanced properties .

Properties

Molecular Formula

C6H8N4O3S

Molecular Weight

216.22 g/mol

IUPAC Name

6-methylsulfonyl-1,3a,5,7a-tetrahydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C6H8N4O3S/c1-14(12,13)6-8-4-3(2-7-10-4)5(11)9-6/h2-4,10H,1H3,(H,8,9,11)

InChI Key

HOGFLSTUOYYKIB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC2C(C=NN2)C(=O)N1

Origin of Product

United States

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